molecular formula C12H15NO3S B2814113 2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid CAS No. 105149-48-2

2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

Cat. No. B2814113
CAS RN: 105149-48-2
M. Wt: 253.32
InChI Key: HRLVWWHWYVOSPG-UHFFFAOYSA-N
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Description

2-Hydroxyphenylacetic acid is a compound made of one or more hydroxyl groups directly attached to one or more aromatic rings . It’s a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .


Synthesis Analysis

The synthesis of 2-Hydroxyphenylacetic acid involves a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyphenylacetic acid is characterized by a carbon-oxygen bond slightly less than that of methanol. The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .


Chemical Reactions Analysis

The emission characteristics of 2-Hydroxyphenylacetic acid are very sensitive to the micro-environment. They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .


Physical And Chemical Properties Analysis

2-Hydroxyphenylacetic acid is a beige powder . It has a melting point range of 145 - 147 °C . The photophysical properties of 2-Hydroxyphenylacetic acid are studied in the solution state .

Scientific Research Applications

Biological Activities and Applications

Antioxidant and Antimicrobial Properties : Compounds structurally related to 2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid, particularly natural carboxylic acids derived from plants, exhibit significant antioxidant and antimicrobial properties. The structure-activity relationship (SAR) studies of these compounds reveal that the presence of hydroxyl groups and the configuration of the molecular structure significantly influence their biological activities. For example, compounds like rosmarinic acid show high antioxidant activity, which is a desirable feature in the development of protective agents against oxidative stress-related diseases (Godlewska-Żyłkiewicz et al., 2020).

Cytotoxic Activity : The cytotoxic potential of carboxylic acids and their derivatives is also of significant interest in drug discovery, particularly for cancer research. The structural elements of these compounds, including the carboxyl and hydroxyl groups, play crucial roles in their interaction with biological targets, influencing their cytotoxic effects.

Pharmacological Significance : The thiazolidine core, a feature shared by this compound, is a prominent scaffold in medicinal chemistry due to its presence in various bioactive compounds. Thiazolidines and their derivatives have been explored for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These compounds serve as valuable leads for the development of new therapeutic agents (Sahiba et al., 2020).

Mechanism of Action

The mechanism of action of 2-Hydroxyphenylacetic acid involves a redistribution of electron density providing the driving force for an ultrafast proton transfer along the intramolecular hydrogen bond, resulting in a photo-tautomer in the excited state .

Safety and Hazards

2-Hydroxyphenylacetic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

There is potential for the development of a fluorescence sensor based on 2-Hydroxyphenylacetic acid for versatile application in Boron Neutron Capture Therapy . This sensor would emit strong fluorescence with a high quantum yield immediately after reacting with boronic acid .

properties

IUPAC Name

2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-12(2)9(11(15)16)13-10(17-12)7-5-3-4-6-8(7)14/h3-6,9-10,13-14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLVWWHWYVOSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2=CC=CC=C2O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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